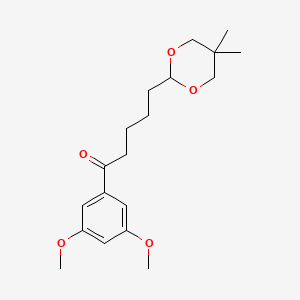
3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is an organic compound with the molecular formula C19H28O5 It is a derivative of valerophenone, featuring methoxy groups and a dioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 5,5-dimethyl-1,3-dioxane-2-one.
Condensation Reaction: The aldehyde group of 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with the dioxane derivative in the presence of a base such as sodium hydroxide.
Cyclization: The intermediate product is then cyclized to form the dioxane ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid.
Reduction: Formation of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
- 3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid
- 3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenol
- 3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde
Uniqueness
3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is unique due to its specific combination of methoxy groups and a dioxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
生物活性
3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, also known by its CAS number 898756-13-3, is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H28O5
- Molecular Weight : 336.42 g/mol
- CAS Number : 898756-13-3
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes involved in drug metabolism and signaling pathways. The following sections summarize key findings regarding its biological effects.
1. Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound may inhibit cytochrome P450 (CYP) enzymes, which play a crucial role in the metabolism of various drugs and xenobiotics. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered medications.
2. UDP-Glucuronosyltransferases (UGTs) Interaction
The compound has shown potential interactions with UDP-glucuronosyltransferases (UGTs), which are vital for drug metabolism through glucuronidation. This process enhances the solubility and excretion of drugs. Studies have demonstrated that certain structural analogs exhibit varying degrees of inhibition towards UGT isoforms, suggesting that this compound may similarly affect UGT activity .
3. Antioxidant Properties
Preliminary studies suggest that the compound may possess antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Case Studies
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-17(20)14-9-15(21-3)11-16(10-14)22-4/h9-11,18H,5-8,12-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWCQJNGYYDHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCC(=O)C2=CC(=CC(=C2)OC)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646027 |
Source


|
| Record name | 1-(3,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898756-23-5 |
Source


|
| Record name | 1-(3,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














